Cas no 6339-26-0 (4-Tosylmorpholine)

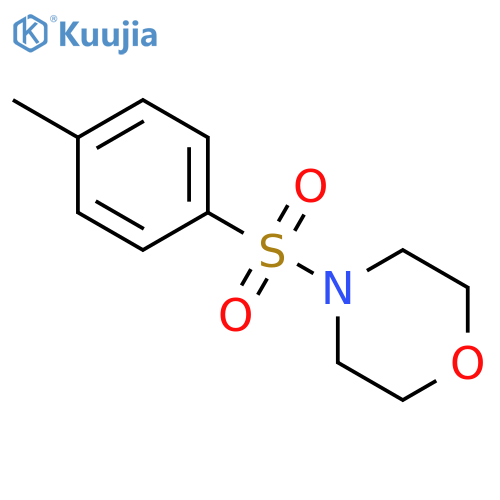

4-Tosylmorpholine structure

商品名:4-Tosylmorpholine

4-Tosylmorpholine 化学的及び物理的性質

名前と識別子

-

- Morpholine,4-[(4-methylphenyl)sulfonyl]-

- 4-(4-methylphenyl)sulfonylmorpholine

- 4-Tosylmorpholine

- 4-((4-Methylphenyl)sulphonyl)morpholine

- 4-(p-Tolylsulfonyl)morpholine

- 4-(Toluene-4-sulfonyl)-morpholine

- 4-[(4-Methylphenyl)sulfonyl]morpholine

- EINECS 228-731-2

- morpholine p-toluenesulfonamide

- Morpholine,4-(p-tolylsulfonyl)

- N-(4-methylbenzenesulfonyl)morpholine

- N-(methylbenzenesulfonyl) morpholine

- N-(p-Toluenesulfonyl)morpholine

- N-(p-tolylsulfonyl)morpholine

- N-tosyl morpholine

- Morpholine, 4-[(4-methylphenyl)sulfonyl]-

- CBDivE_003744

- STL089650

- 4-[(4-Methylphenyl)sulfonyl]morpholine #

- AS-64189

- MFCD00196072

- HMS1607K16

- Oprea1_757999

- 4-(4-methylbenzenesulfonyl)morpholine

- AE-848/00888033

- tosylmorpholine

- W11725

- 6339-26-0

- NSC12118

- CS-0036083

- 4-27-00-00616 (Beilstein Handbook Reference)

- Morpholine, 4-((4-methylphenyl)sulfonyl)-

- Morpholine, 4-((4-methylphenyl)sulphonyl)-

- BRN 0210845

- 4-((4-Methylphenyl)sulfonyl)morpholine

- 4-[(4-Methylbenzene)sulfonyl]morpholine

- DTXSID10212793

- Oprea1_144727

- UNII-PYW39YE2V4

- NCGC00181906-01

- NS00035427

- 4-(p-Tolylsulphonyl)morpholine

- Morpholine, 4-(p-tolylsulfonyl)-

- 4-[(4-METHYLPHENYL)SULPHONYL]MORPHOLINE

- PYW39YE2V4

- NSC-12118

- SCHEMBL171151

- AI3-30824

- AKOS001586388

- Z45515795

- NSC 12118

-

- MDL: MFCD00196072

- インチ: InChI=1S/C11H15NO3S/c1-10-2-4-11(5-3-10)16(13,14)12-6-8-15-9-7-12/h2-5H,6-9H2,1H3

- InChIKey: NBTTYMBZXDHFCP-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

計算された属性

- せいみつぶんしりょう: 241.07700

- どういたいしつりょう: 241.07726451g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 55Ų

じっけんとくせい

- PSA: 54.99000

- LogP: 2.03460

4-Tosylmorpholine セキュリティ情報

4-Tosylmorpholine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Tosylmorpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM279907-1g |

4-tosylmorpholine |

6339-26-0 | 95% | 1g |

$156 | 2023-01-09 | |

| TRC | T667503-50mg |

4-Tosylmorpholine |

6339-26-0 | 50mg |

$ 50.00 | 2022-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106723-1g |

4-(4-Methylphenyl)sulfonylmorpholine |

6339-26-0 | 95+% | 1g |

¥1723 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106723-5g |

4-(4-Methylphenyl)sulfonylmorpholine |

6339-26-0 | 95+% | 5g |

¥4810 | 2023-04-13 | |

| abcr | AB462474-1g |

4-Tosylmorpholine; . |

6339-26-0 | 1g |

€168.40 | 2025-02-19 | ||

| abcr | AB462474-5g |

4-Tosylmorpholine; . |

6339-26-0 | 5g |

€470.70 | 2025-02-19 | ||

| Aaron | AR00ELX9-100mg |

4-[(4-methylphenyl)sulphonyl]morpholine |

6339-26-0 | 95% | 100mg |

$46.00 | 2023-12-13 | |

| Aaron | AR00ELX9-500mg |

4-[(4-methylphenyl)sulphonyl]morpholine |

6339-26-0 | 95% | 500mg |

$110.00 | 2023-12-13 | |

| 1PlusChem | 1P00ELOX-100mg |

4-[(4-methylphenyl)sulphonyl]morpholine |

6339-26-0 | 95% | 100mg |

$36.00 | 2024-04-22 | |

| A2B Chem LLC | AG80497-1g |

4-[(4-Methylbenzene)sulfonyl]morpholine |

6339-26-0 | 95% | 1g |

$131.00 | 2024-04-19 |

4-Tosylmorpholine 関連文献

-

Shuyao Zhang,Chuan Shan,Shuai Zhang,Luye Yuan,Jianwu Wang,Chen-Ho Tung,Ling-Bao Xing,Zhenghu Xu Org. Biomol. Chem. 2016 14 10973

-

Ke Wen,Zhengxing Wu,Buyun Chen,Jianzhong Chen,Wanbin Zhang Org. Biomol. Chem. 2018 16 5618

-

Jing Ji,Zhengyi Liu,Ping Liu,Peipei Sun Org. Biomol. Chem. 2016 14 7018

-

4. C5-Morpholinomethylation of N1-sulfonylcytosines by a one-pot microwave assisted Mannich reactionJosipa Mati?,Irena Nekola,Aleksandar Vi?njevac,Renata Kobeti?,Irena Martin-Kleiner,Marijeta Kralj,Biserka ?ini? Org. Biomol. Chem. 2018 16 2678

-

Vishal Srivastava,Praveen P. Singh RSC Adv. 2017 7 31377

6339-26-0 (4-Tosylmorpholine) 関連製品

- 933989-32-3(3-(morpholine-4-sulfonyl)phenylmethanamine)

- 5033-21-6(4-(phenylsulfonyl)morpholine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6339-26-0)4-Tosylmorpholine

清らかである:99%

はかる:5g

価格 ($):309.0